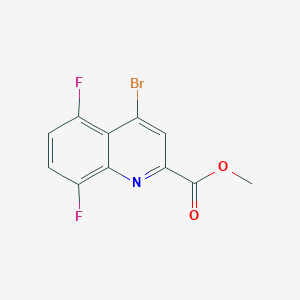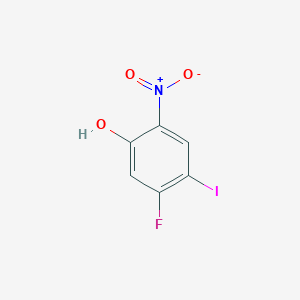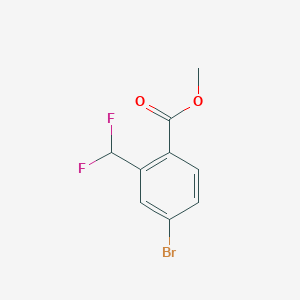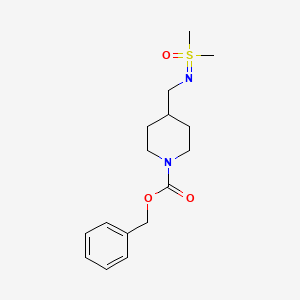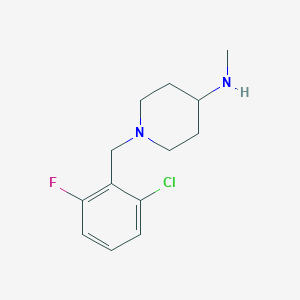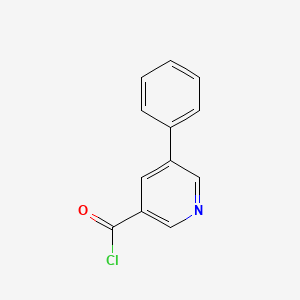
5-Phenylnicotinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylnicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a phenyl group attached to the nicotinoyl chloride structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylnicotinoyl chloride typically involves the chlorination of 5-phenylnicotinic acid. One common method is to react 5-phenylnicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-Phenylnicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of thionyl chloride and optimizing reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the process and improve product isolation.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenylnicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-phenylnicotinic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) as catalysts.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-Phenylnicotinoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Phenylnicotinoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Nicotinoyl Chloride: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Benzoyl Chloride: Contains a benzoyl group instead of a nicotinoyl group, leading to different reactivity and applications.
Phenylacetyl Chloride: Similar in structure but with an acetyl group, resulting in different chemical behavior.
Uniqueness: 5-Phenylnicotinoyl chloride is unique due to the presence of both the phenyl and nicotinoyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C12H8ClNO |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
5-phenylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
JEZYMWUNEYUNFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


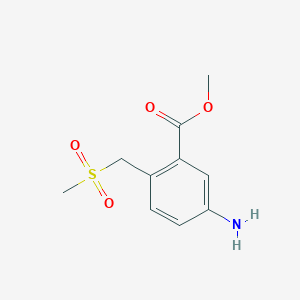
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
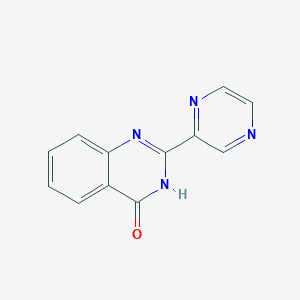
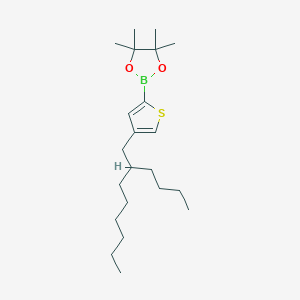
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
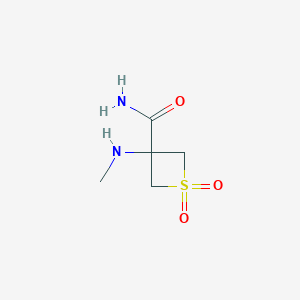
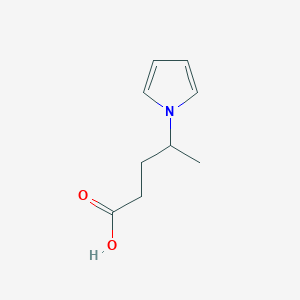
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
